N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-2-ethyl-5-methylpyrazol-3-amine;hydrochloride
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Overview
Description
N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-2-ethyl-5-methylpyrazol-3-amine;hydrochloride is a compound that has garnered significant interest in the fields of chemistry and pharmacology This compound features a pyrazole core, which is a five-membered ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-2-ethyl-5-methylpyrazol-3-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a [3+2] cycloaddition reaction of N-isocyanoiminotriphenylphosphorane with terminal alkynes.
Introduction of Difluoromethyl Group: Difluoromethylation can be achieved using various reagents and methods, including metal-based methods and radical chemistry.
Final Assembly: The final compound is assembled by coupling the difluoromethylated pyrazole with other substituents under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions, and ensuring high yields and purity.
Chemical Reactions Analysis
Types of Reactions
N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-2-ethyl-5-methylpyrazol-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring.
Reduction: Reduction reactions can modify the substituents on the pyrazole ring.
Substitution: The compound can participate in substitution reactions, where one substituent is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include bromine and oxygen in DMSO.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst can be used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated pyrazoles, while substitution reactions can introduce new functional groups onto the pyrazole ring.
Scientific Research Applications
N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-2-ethyl-5-methylpyrazol-3-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-2-ethyl-5-methylpyrazol-3-amine involves its interaction with specific molecular targets and pathways. For example, pyrazole derivatives are known to inhibit enzymes such as succinate dehydrogenase, which plays a crucial role in the tricarboxylic acid cycle . By inhibiting this enzyme, the compound can disrupt energy production in cells, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Pyrazoline Derivatives: These compounds share a similar pyrazole core and exhibit a wide range of biological activities.
Difluoromethylated Compounds: Compounds with difluoromethyl groups often have enhanced stability and bioactivity.
Uniqueness
N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-2-ethyl-5-methylpyrazol-3-amine is unique due to its specific combination of substituents, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C11H16ClF2N5 |
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Molecular Weight |
291.73 g/mol |
IUPAC Name |
N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-2-ethyl-5-methylpyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C11H15F2N5.ClH/c1-3-17-10(6-8(2)16-17)14-7-9-4-5-15-18(9)11(12)13;/h4-6,11,14H,3,7H2,1-2H3;1H |
InChI Key |
KZVSKRRFSMNLGK-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC(=N1)C)NCC2=CC=NN2C(F)F.Cl |
Origin of Product |
United States |
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